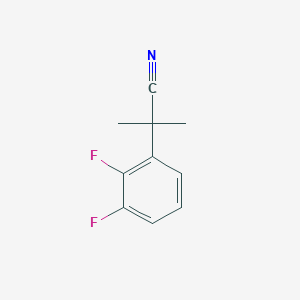

2-(2,3-Difluorophenyl)-2-methylpropanenitrile

Description

2-(2,3-Difluorophenyl)-2-methylpropanenitrile is a fluorinated organic compound characterized by a propanenitrile backbone with a 2-methyl substituent and a 2,3-difluorophenyl aromatic ring. Its molecular formula is C₁₀H₈F₂N, with a molecular weight of 189.18 g/mol (inferred from analogs in ). The compound’s structure combines electron-withdrawing fluorine atoms on the phenyl ring with a nitrile functional group, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

2-(2,3-difluorophenyl)-2-methylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N/c1-10(2,6-13)7-4-3-5-8(11)9(7)12/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYIVXZZCHFNACZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=C(C(=CC=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorophenyl)-2-methylpropanenitrile typically involves the reaction of 2,3-difluorobenzyl chloride with isobutyronitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenyl)-2-methylpropanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.

Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride for bromination.

Major Products Formed

Oxidation: 2-(2,3-Difluorophenyl)-2-methylpropanoic acid.

Reduction: 2-(2,3-Difluorophenyl)-2-methylpropanamine.

Substitution: 2-(2,3-Difluoro-4-bromophenyl)-2-methylpropanenitrile.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

The compound is being investigated as a potential scaffold for the design of new pharmaceuticals. Its structural characteristics, particularly the difluorinated phenyl group, suggest that it may interact favorably with biological targets. Preliminary studies indicate that compounds with similar structures can exhibit significant biological activities, including anti-inflammatory and anticancer properties.

Mechanism of Action:

Research has shown that 2-(2,3-Difluorophenyl)-2-methylpropanenitrile may interact with specific enzymes or receptors in biological systems. For instance, it could potentially target tyrosine-protein phosphatases, which play crucial roles in cell signaling pathways. This interaction may lead to altered cellular functions, making it a candidate for further pharmacological studies.

Synthetic Methodologies

Synthesis Routes:

The synthesis of this compound can be achieved through various chemical reactions. Common methods include:

- Nitrilation of Alkyl Halides: Utilizing alkyl halides with the appropriate substituents to introduce the nitrile group.

- Fluorination Techniques: Employing selective fluorination methods to obtain the desired difluorinated phenyl ring.

These synthetic routes are vital for producing the compound in sufficient quantities for research and development purposes .

Material Science Applications

Potential Use in OLEDs:

The compound's unique electronic properties may allow it to serve as a dopant or host material in organic light-emitting diodes (OLEDs). Its ability to stabilize charge carriers makes it a promising candidate for enhancing device performance .

Nanotechnology:

In nanotechnology, this compound could be utilized in the development of mesoporous materials or as part of nanocomposites due to its structural integrity and compatibility with various substrates .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-Fluorophenyl)-2-methylpropanenitrile | Similar branched structure | Different fluorine position may influence biological activity |

| 2-(3-Chlorophenyl)-2-methylpropanenitrile | Contains chlorine instead of fluorine | Chlorine's reactivity differs from fluorine |

| 2-(3,4-Dichlorophenyl)-2-methylpropanenitrile | Two chlorine atoms on phenyl group | Increased lipophilicity may alter pharmacodynamics |

This table highlights how structural variations can influence the properties and potential applications of similar compounds .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities and synthetic methodologies associated with this compound:

- Case Study 1: A study investigating its interaction with tyrosine-protein phosphatases revealed that the compound could modulate signaling pathways involved in cell proliferation.

- Case Study 2: Research into its application in OLEDs showed promising results regarding efficiency improvements when used as a dopant.

These findings underscore the compound's versatility and potential for further exploration in both medicinal and material sciences.

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorophenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the nitrile group may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Data for this compound and Analogs

Biological Activity

2-(2,3-Difluorophenyl)-2-methylpropanenitrile, with the CAS number 913719-86-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H9F2N, with a molecular weight of 181.19 g/mol. The presence of fluorine atoms in the aromatic ring enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets. It acts as an antagonist or inverse agonist at the Cannabinoid-1 (CB1) receptor, which is implicated in various physiological processes including appetite regulation, pain sensation, and mood modulation . The interaction with CB1 receptors suggests potential applications in treating disorders such as obesity, anxiety, and neuroinflammatory conditions.

Biological Activity and Therapeutic Applications

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. This effect is likely mediated through the modulation of signaling pathways associated with cell survival and proliferation.

- Antimicrobial Properties : Some derivatives have shown activity against various bacterial strains, indicating potential use as antimicrobial agents.

- Neurological Effects : As a CB1 receptor antagonist, it may help in managing conditions like schizophrenia and other cognitive disorders by modulating neurotransmitter release .

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to this compound:

- Study on Cannabinoid Receptor Modulation :

- Antitumor Activity :

- Neuroprotective Effects :

Data Table: Summary of Biological Activities

Q & A

What are the recommended synthetic routes for 2-(2,3-difluorophenyl)-2-methylpropanenitrile, and how can reaction conditions be optimized for yield and purity?

Basic Research Question

A common synthetic approach involves using sulfonate esters as intermediates. For example, in EP 4374877 A2, the synthesis of structurally related fluorophenyl compounds employs 2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethyl 4-methylbenzenesulfonate as a key intermediate. Optimization includes:

- Catalysts : Use of palladium or nickel catalysts for cross-coupling reactions.

- Solvents : Polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C.

- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the nitrile product .

How can researchers characterize the purity and structural identity of this compound using spectroscopic and chromatographic techniques?

Basic Research Question

Methodological Answer :

- HPLC : Retention time analysis under conditions like SQD-FA05 (1.01 minutes) to assess purity .

- LCMS : Confirm molecular weight via m/z 921 [M+H]+ (observed in structurally similar compounds) .

- NMR : Key signals include:

What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the nitrile's reactivity in nucleophilic substitution reactions?

Advanced Research Question

Methodological Answer :

- DFT Modeling : Compare activation energies of predicted pathways (e.g., SN2 vs. radical mechanisms) with experimental kinetic data.

- Solvent Effects : Test reactivity in solvents of varying polarity (e.g., THF vs. DMF) to assess solvation impacts.

- Isotopic Labeling : Use ¹⁸O or ²H labels to trace reaction pathways and validate intermediates .

How can structure-activity relationship (SAR) studies be designed to explore the impact of fluorophenyl substitution patterns on biological activity?

Advanced Research Question

Methodological Answer :

- Analog Synthesis : Prepare derivatives with fluorine at positions 2,4- or 3,5- on the phenyl ring.

- Bioassays : Test analogs against target enzymes (e.g., kinase inhibition assays) or in cellular models (e.g., anti-inflammatory activity).

- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with activity .

What are the key considerations for ensuring the chemical stability of this compound under various storage and experimental conditions?

Basic Research Question

Methodological Answer :

- Storage : Store at -20°C under argon to prevent hydrolysis of the nitrile group to an amide.

- Stability Monitoring : Accelerated degradation studies (40°C/75% RH) with HPLC tracking.

- Stabilizers : Add antioxidants (e.g., BHT) or desiccants (molecular sieves) for long-term storage .

In designing derivatives for medicinal chemistry applications, what methodologies are employed to introduce functional groups while preserving the core nitrile structure?

Advanced Research Question

Methodological Answer :

- Protection-Deprotection : Use silyl ethers (e.g., TMS-CN) to protect the nitrile during alkylation or acylation.

- Coupling Reactions : Employ EDC/HOBt for amide bond formation without nitrile interference.

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition to append triazole moieties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.